molecular formula C12H11N B13687467 1-Amino-5-vinylnaphthalene

1-Amino-5-vinylnaphthalene

Cat. No.: B13687467
M. Wt: 169.22 g/mol
InChI Key: SMSUJMJQRTYMOM-UHFFFAOYSA-N
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Description

1-Amino-5-vinylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features an amino group (-NH2) and a vinyl group (-CH=CH2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-5-vinylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the vinyl group on the naphthalene ring.

Another method involves the dehydration of 1-(1-naphthyl)ethanol using a strong acid such as sulfuric acid. This reaction also requires elevated temperatures to drive the dehydration process and form the vinyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-vinylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro-1-amino-5-vinylnaphthalene

    Reduction: 1-Amino-5-ethylnaphthalene

    Substitution: Halogenated derivatives such as 1-amino-5-bromo-vinylnaphthalene

Scientific Research Applications

1-Amino-5-vinylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a fluorescent probe in biological assays due to its ability to emit light upon excitation.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-5-vinylnaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-vinylnaphthalene
  • 1-Amino-4-vinylnaphthalene
  • 1-Amino-5-ethylnaphthalene

Uniqueness

1-Amino-5-vinylnaphthalene is unique due to the specific positioning of the amino and vinyl groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

5-ethenylnaphthalen-1-amine

InChI

InChI=1S/C12H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h2-8H,1,13H2

InChI Key

SMSUJMJQRTYMOM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CC=C(C2=CC=C1)N

Origin of Product

United States

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